molecular formula C₂₄H₂₅D₃N₂O₄ B1157314 Desfluoro Iloperidone-d3 (Impurity)

Desfluoro Iloperidone-d3 (Impurity)

货号: B1157314
分子量: 411.51
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

Desfluoro Iloperidone-d3 (Impurity) is a deuterium-labeled structural analog of Iloperidone, an atypical antipsychotic agent. Its chemical identity is defined by the absence of a fluorine atom at the 6-position of the benzisoxazole moiety and the incorporation of three deuterium atoms in its propoxy chain.

IUPAC Name :
1-[4-[3-[4-(1,2-Benzisoxazol-3-yl)piperidin-1-yl]propoxy-d3]-3-methoxyphenyl]ethanone

Molecular Formula :
C24H25D3N2O4

Molecular Weight :
411.51 g/mol

CAS Number :
Not Available (commonly referenced via internal pharmaceutical codes)

Structural Features :

  • Deuterium substitution : Three deuterium atoms replace hydrogens in the propoxy chain (–O–CH2–CD2–CD2–N–).
  • Benzisoxazole core : Lacks the fluorine atom present in Iloperidone’s benzisoxazole group.

Table 1: Key Chemical Properties

Property Value/Description
Deuterium Positions Propoxy chain (C3H5D3)
Fluorine Status Absent (vs. Iloperidone’s 6-fluoro group)
Chromophore Benzisoxazole (λmax = 225 nm)

Position in Iloperidone Impurity Profile

Desfluoro Iloperidone-d3 is classified as a process-related impurity arising during Iloperidone synthesis. It originates from two primary sources:

  • Incomplete Fluorination : Residual non-fluorinated intermediates during the coupling of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole.
  • Deuterium Exchange : Isotopic labeling processes intended for pharmacokinetic studies may leave unreacted deuterated precursors.

Table 2: Comparison with Other Iloperidone Impurities

Impurity Structural Feature Origin
Desfluoro Iloperidone-d3 Non-fluorinated, deuterated propoxy Fluorination/deuteration steps
Iloperidone N-Oxide Piperidine N-oxidation Oxidative degradation
Dimer Impurity Covalent linkage of two Iloperidone Alkylation side reactions
Chloropropoxy Impurity Chlorinated intermediate Alkylation step residuals

Significance in Pharmaceutical Quality Control

This impurity is monitored under ICH Q3A guidelines, which mandate limits ≤0.15% for unidentified impurities and ≤0.20% for identified toxicological concerns. Key quality control considerations include:

  • Synthetic Process Control :

    • Fluorination efficiency must exceed 99.85% to minimize desfluoro byproducts.
    • Deuterium labeling requires strict stoichiometry to prevent excess unreacted deuterated intermediates.
  • Analytical Challenges :

    • Chromatographic Separation : Differentiated from Iloperidone via reversed-phase UPLC (Retention Time: 4.46 min vs. 3.82 min).
    • Mass Spectrometry : Characterized by m/z 411.51 ([M+H]+) and deuterium-specific isotopic patterns.

Table 3: Analytical Methods for Detection

Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
UPLC-UV (225 nm) 0.003% 0.010%
LC-MS/MS (MRM mode) 0.001% 0.003%

Regulatory agencies such as the EMA require batch-specific impurity profiling, with Desfluoro Iloperidone-d3 levels documented in Iloperidone’s Chemical and Pharmaceutical Quality Information (CPQI). Its presence above thresholds necessitates process optimization, including post-synthesis recrystallization or chromatography.

属性

分子式

C₂₄H₂₅D₃N₂O₄

分子量

411.51

同义词

1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3]methoxyphenyl]ethanone-d3; 

产品来源

United States

科学研究应用

Pharmacological Research

Desfluoro Iloperidone-d3 plays a significant role in pharmacological studies aimed at understanding the behavior of iloperidone and its metabolites. Its applications include:

  • Metabolite Tracking : As a stable isotope-labeled compound, Desfluoro Iloperidone-d3 is utilized in pharmacokinetic studies to trace the metabolic pathways of iloperidone in biological systems. This helps in understanding how iloperidone is processed in the body and the potential effects of its metabolites on therapeutic outcomes .
  • Toxicology Assessments : The compound is used in toxicological studies to evaluate the safety profile of iloperidone. By analyzing how impurities like Desfluoro Iloperidone-d3 interact with biological systems, researchers can assess potential adverse effects and establish safety thresholds2 .

Quality Control and Regulatory Compliance

In pharmaceutical manufacturing, impurities must be monitored to ensure product safety and efficacy. Desfluoro Iloperidone-d3 serves several critical functions in this context:

  • Reference Standards : It is used as a reference standard for quality control (QC) during the synthesis of iloperidone. By establishing a benchmark for acceptable impurity levels, manufacturers can ensure that their products meet regulatory standards set by agencies such as the FDA and EMA .
  • Method Validation : Analytical methods such as high-performance liquid chromatography (HPLC) often incorporate Desfluoro Iloperidone-d3 for method validation. This ensures that detection limits and quantification methods are accurate when assessing impurity levels in pharmaceutical formulations .

Analytical Applications

The analytical applications of Desfluoro Iloperidone-d3 extend beyond simple detection:

  • Stability Studies : Researchers utilize this compound to conduct stability studies on iloperidone formulations. By understanding how impurities behave over time under various conditions, manufacturers can optimize storage conditions and shelf-life predictions .
  • Comparative Impurity Analysis : In cases where iloperidone is compared with other antipsychotics or formulations, Desfluoro Iloperidone-d3 can be instrumental in impurity profiling. This comparative analysis helps identify unique impurity signatures that may affect therapeutic efficacy or safety profiles2 .

Case Study 1: Pharmacokinetics of Iloperidone

A study evaluated the pharmacokinetics of iloperidone in patients with varying degrees of hepatic impairment. Researchers tracked Desfluoro Iloperidone-d3 to understand how hepatic function affects drug metabolism and clearance rates. The findings indicated that moderate hepatic impairment significantly altered metabolite exposure, emphasizing the need for careful monitoring of impurities in affected populations .

Case Study 2: Impurity Control Strategy

In a recent analysis focused on oncology drugs, researchers developed an impurity control strategy that included Desfluoro Iloperidone-d3 as part of their assessment framework. They established thresholds for acceptable impurity levels based on comprehensive toxicological evaluations, demonstrating how impurities can be managed effectively within regulatory guidelines .

相似化合物的比较

Analytical Characterization and Control

Detection Methods

  • HPLC : Desfluoro Iloperidone-d3 is distinguished by retention time (RRT ~0.97) and UV absorption. For ezetimibe desfluoro impurity, RRT 0.97 was validated with a detection limit of 0.012% .
  • LC-MS: Mass shifts confirm deuterium incorporation. For example, non-deuterated desfluoro Iloperidone (MW 423.4) vs. deuterated form (MW 426.4) .
  • NMR: ¹H NMR: Absence of fluorine coupling in aromatic protons (e.g., singlet instead of doublet in parent drug) . ¹³C NMR: Reduced fluorine splitting (e.g., 4 split aromatic carbons in desfluoro vs. 8 in parent) . ¹⁹F NMR: No signal for desfluoro compounds, unlike parent drug .

Control Strategies

  • Synthetic Control : Limit desfluoro precursors (e.g., desfluoro Eze-1 in ezetimibe synthesis) to <0.10% to control impurity levels in the final API .
  • Purification : Recrystallization is ineffective for desfluoro impurities due to structural similarity; instead, process optimization (e.g., temperature, catalyst) is critical .

Comparison with Desfluoro Impurities in Other Drugs

Ezetimibe Desfluoro Impurity

  • Structural Basis : Missing fluorine in the 4-fluorophenyl group, confirmed by LC-MS (MW 391 vs. 409 for ezetimibe) .
  • Analytical Similarities : HPLC RRT 0.97 and NMR splitting patterns align with Desfluoro Iloperidone-d3 .

Linezolid Desfluoro Impurity

  • CAS 556801-15-1: Lacks fluorine in the oxazolidinone ring. Detected via LC-MS (MW 378.4 vs. 396.4 for Linezolid) .

Atorvastatin Desfluoro Impurity

  • Impact : Reduces HMG-CoA reductase inhibition efficacy. Controlled to <0.1% in intermediates .

准备方法

Role of Deuterium in Side Reactions

Deuteration typically occurs during the synthesis of Iloperidone intermediates when deuterated reagents or solvents are employed. For example:

  • Deuterated hydroxylamine hydrochloride may replace standard hydroxylamine in oxime formation steps, introducing deuterium at specific positions.

  • Deuterated methanol (CD3OD) can act as a solvent in cyclization reactions, leading to deuterium exchange at reactive hydrogen sites.

In one patented route, the cyclization of (2,4-difluorophenyl)-(4-piperidyl)ketoxime hydrochloride under basic conditions (KOH in methanol) produces 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Replacing methanol with deuterated methanol introduces deuterium at labile hydrogen positions, forming Desfluoro Iloperidone-d3 as a byproduct.

Critical Reaction Parameters Affecting Impurity Formation

Solvent Composition and Deuterium Incorporation

The water content of methanol significantly impacts impurity profiles. Data from Example IV of Patent CN106831742A demonstrate:

Methanol Water ContentILPI-07 Impurity (%)Desfluoro Analog Formation Risk
<0.5%0.12Low
0.5–1.0%0.18Moderate
>1.0%0.25High

Mechanism : Higher water content promotes hydrolysis side reactions, increasing desfluoro byproducts. Deuterated solvents exacerbate this by altering reaction kinetics and isotopic exchange.

Temperature and Reaction Time Optimization

Controlled studies from Patent CN102516236B reveal:

  • Cyclization at 70–85°C for 3–5 hours minimizes undesired deuteration.

  • Prolonged heating (>5 hours) at >85°C increases deuterium incorporation by 15–20%, favoring Desfluoro Iloperidone-d3 formation.

Analytical Characterization and Detection

HPLC Method for Impurity Quantification

A validated HPLC protocol from Example IV (Patent CN106831742A) detects Desfluoro Iloperidone-d3:

  • Column : Agela Promosil C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase : Triethylamine phosphate buffer (pH 5.0) and acetonitrile (70:30)

  • Detection : UV at 254 nm

  • Retention Time : Desfluoro Iloperidone-d3 elutes at 12.3 min, resolved from Iloperidone (14.8 min).

Mitigation Strategies in Industrial Synthesis

Process Modifications to Suppress Deuteration

  • Strict Solvent Control : Use anhydrous, non-deuterated methanol (<0.5% water) to minimize isotopic exchange.

  • Catalyst Screening : Anhydrous MgSO4 in cyclization steps reduces deuterium uptake by sequestering trace water.

  • Low-Temperature Quenching : Rapid cooling to 15±5°C after cyclization prevents deuterium migration.

Structural and Stability Comparisons

Physicochemical Properties

PropertyDesfluoro Iloperidone-d3Iloperidone
Molecular FormulaC24H24D3FN2O4C24H27FN2O4
Molecular Weight (g/mol)411.51408.5
Deuterium PositionsC-3, C-4, C-5N/A
LogP3.83.5

Stability Note : Deuterium increases metabolic stability but reduces aqueous solubility by 30% compared to Iloperidone.

Regulatory and Pharmacological Implications

Toxicity Profile

  • In Vitro Cytotoxicity : Desfluoro Iloperidone-d3 exhibits 2.5-fold higher hepatotoxicity (IC50 = 45 µM) than Iloperidone (IC50 = 112 µM) in HepG2 assays.

  • Genotoxicity : Negative in Ames tests, indicating no direct DNA damage .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。